Stereochemical Identity: (3R,5R) vs. (3S,5S) Enantiomer in Distinct Therapeutic Programs
The (3R,5R) stereochemistry of this compound is validated through its use in a series of potent and selective IRE1α inhibitors, where the (3R,5R)-5-fluoropiperidin-3-yl moiety engages the enzyme active site in an X-ray co-crystal structure (PDB 8UVL, resolution 2.43 Å) [1]. In contrast, the enantiomeric (3S,5S) configuration was selected for a completely different target, DGAT2, in a Pfizer program (US20230405002A1) [2]. This demonstrates program-specific chiral optimization, not interchangeable stereochemistry.
| Evidence Dimension | Absolute stereochemistry and target engagement |
|---|---|
| Target Compound Data | (3R,5R) configuration; co-crystallized with IRE1α kinase (PDB 8UVL, 2.43 Å resolution) |
| Comparator Or Baseline | (3S,5S) enantiomer; incorporated into a DGAT2 inhibitor (2-{5-[(3-ethoxypyridin-2-yl)oxy]pyridin-3-yl}-N-[(3S,5S)-5-fluoropiperidin-3-yl]pyrimidine-5-carboxamide) in US20230405002A1 [2] |
| Quantified Difference | Different target selectivity class: IRE1α kinase vs. DGAT2 acyltransferase; opposite absolute configuration precludes substitution |
| Conditions | X-ray crystallography for (3R,5R) derivative; patent disclosure for (3S,5S) derivative |
Why This Matters
Selection of the wrong enantiomer will result in a completely different or inactive molecule for a given target, as chirality dictates 3D pharmacophore presentation—the (3R,5R) isomer is specifically required for IRE1α inhibitor programs.
- [1] Braun, M.G., et al. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. J. Med. Chem. 2024, 67, 8708-8729. PDB 8UVL. View Source
- [2] Pfefferkorn, J.A., et al.; Pfizer Inc. Combinations of Diacylglycerol Acyltransferase 2 Inhibitors and Acetyl-CoA Carboxylase Inhibitor. US Patent Application US20230405002A1, December 21, 2023. View Source
